Product packaging for (S)-2-Isocyanato-4-methylpentanoic acid(Cat. No.:)

(S)-2-Isocyanato-4-methylpentanoic acid

Cat. No.: B13517635
M. Wt: 157.17 g/mol
InChI Key: CQHZIIXKMUVQGO-LURJTMIESA-N
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Description

(S)-2-Isocyanato-4-methylpentanoic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B13517635 (S)-2-Isocyanato-4-methylpentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2S)-2-isocyanato-4-methylpentanoic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1

InChI Key

CQHZIIXKMUVQGO-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=C=O

Canonical SMILES

CC(C)CC(C(=O)O)N=C=O

Origin of Product

United States

Stereoselective Synthetic Routes to S 2 Isocyanato 4 Methylpentanoic Acid and Its Derivatives

Methodologies Originating from L-Leucine Precursors

The most direct and common approach to synthesizing (S)-2-isocyanato-4-methylpentanoic acid involves the use of L-leucine as the starting material. This ensures the correct stereochemistry at the α-carbon. The key transformation is the conversion of the carboxylic acid group into an isocyanate group.

Curtius Rearrangement of N-Protected Amino Acid Azides

The Curtius rearrangement is a cornerstone in the synthesis of isocyanates from carboxylic acids. wikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the corresponding isocyanate with the loss of nitrogen gas. A critical feature of this rearrangement is that it occurs with complete retention of the stereochemical configuration of the migrating group. ucd.ie

The general sequence for the synthesis of this compound via the Curtius rearrangement begins with the N-protection of L-leucine, followed by conversion of the carboxylic acid to an acyl azide, and subsequent thermal rearrangement to the desired isocyanate.

The mechanism of the thermal Curtius rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate, which ensures the retention of stereochemistry at the α-carbon. wikipedia.org The reaction involves the migration of the alkyl group from the carbonyl carbon to the nitrogen atom as nitrogen gas is expelled.

Several reagents have been developed for the one-pot conversion of carboxylic acids to isocyanates, with diphenylphosphoryl azide (DPPA) being one of the most widely used due to its relative safety and efficiency. ucd.iecommonorganicchemistry.com The reaction of an N-protected L-leucine with DPPA in the presence of a base, such as triethylamine (B128534) (TEA), generates a mixed anhydride (B1165640). Subsequent intramolecular nucleophilic attack by the azide forms the acyl azide, which then rearranges to the isocyanate upon heating. ucd.ie

Optimization of reaction conditions is crucial for achieving high yields and preventing side reactions. Key parameters that are often optimized include:

Solvent: Aprotic solvents such as toluene, benzene, or tetrahydrofuran (B95107) (THF) are commonly used to avoid reaction of the isocyanate product.

Temperature: The rearrangement of the acyl azide to the isocyanate is thermally induced. The required temperature can vary depending on the substrate and solvent but is often in the range of 80-110 °C.

Reagent Equivalents: The stoichiometry of the N-protected L-leucine, DPPA, and base is carefully controlled to ensure complete conversion and minimize side products.

A general procedure for the DPPA-mediated Curtius rearrangement of an N-protected L-leucine is outlined in the table below.

StepProcedureReagents & Conditions
1ActivationN-protected L-leucine, DPPA, Triethylamine, Anhydrous Toluene
2RearrangementHeat to reflux (approx. 110 °C)
3IsolationRemoval of solvent under reduced pressure
Table 1: Generalized procedure for the DPPA-mediated Curtius rearrangement of N-protected L-leucine.

The choice of the N-protecting group is a critical aspect of the synthesis of this compound. The protecting group must be stable to the conditions of the Curtius rearrangement and should not interfere with the reaction. Furthermore, the protecting group can be used to generate different derivatives of the isocyanate in situ. The two most common protecting groups used in this context are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. commonorganicchemistry.com

Boc Group: The use of N-Boc-L-leucine in the Curtius rearrangement, when performed in the presence of tert-butanol, can directly lead to the formation of a Boc-protected amine, which is a stable and versatile synthetic intermediate. researchgate.net However, to obtain the isocyanate, the reaction must be performed in an aprotic solvent without a nucleophilic trapping agent. The Boc group is advantageous due to its ease of removal under acidic conditions.

Cbz Group: The N-Cbz protecting group is also widely used and is stable under the conditions of the Curtius rearrangement. nih.gov Similar to the Boc group, performing the reaction with N-Cbz-L-leucine in the presence of benzyl (B1604629) alcohol can yield a Cbz-protected amine. The Cbz group is typically removed by hydrogenolysis.

Protecting GroupStructureIntroduction ReagentRemoval ConditionsAdvantages in Curtius Rearrangement
Boc Di-tert-butyl dicarbonateMild acid (e.g., TFA)Stable to reaction conditions; allows for in situ formation of Boc-amines.
Cbz Benzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)Stable to a wide range of reaction conditions; allows for in situ formation of Cbz-amines.
Table 2: Comparison of Boc and Cbz protecting groups in the synthesis of this compound.

Alternative Conversion Strategies from Leucine (B10760876) Derivatives

While the Curtius rearrangement is the most prevalent method, other strategies can be employed to convert L-leucine derivatives into this compound. One notable alternative is the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or diphosgene.

This method typically involves the reaction of an L-leucine ester hydrochloride with phosgene or a phosgene equivalent in the presence of a base. The ester group serves to protect the carboxylic acid functionality. For example, L-leucine methyl ester hydrochloride can be treated with triphosgene in a biphasic system of a chlorinated solvent and an aqueous base to yield methyl (S)-2-isocyanato-4-methylpentanoate. Subsequent selective hydrolysis of the ester would then yield the desired carboxylic acid. This method can be advantageous as it often proceeds at lower temperatures and with shorter reaction times than the Curtius rearrangement.

A general procedure for the synthesis of an amino acid ester isocyanate using triphosgene is provided below, based on a similar synthesis. orgsyn.org

StepProcedureReagents & Conditions
1PhosgenationL-leucine methyl ester hydrochloride, Triphosgene, Dichloromethane (B109758), Saturated aqueous sodium bicarbonate
2Work-upSeparation of organic layer, drying, and concentration
3PurificationDistillation or chromatography
Table 3: Generalized procedure for the synthesis of methyl (S)-2-isocyanato-4-methylpentanoate.

Development of Asymmetric Synthetic Pathways

While the use of L-leucine as a chiral starting material is the most straightforward approach, the development of asymmetric synthetic pathways from achiral precursors is an active area of research in organic chemistry. These methods aim to establish the stereocenter at the α-position during the synthesis.

Application of Ichikawa Rearrangement Principles for Chiral Induction

The Ichikawa rearrangement, a commonorganicchemistry.comcommonorganicchemistry.com-sigmatropic rearrangement of allyl cyanates to allyl isocyanates, offers a powerful method for the stereospecific synthesis of nitrogen-containing compounds. nih.govacs.org While not a direct route to this compound, the principles of this rearrangement can be applied to the synthesis of chiral α-amino acids and their derivatives.

The application of the Ichikawa rearrangement to the synthesis of α,α-disubstituted α-amino acids has been reported. nih.gov This involves the rearrangement of an allyl cyanate (B1221674) derived from an allylic alcohol with a quaternary stereocenter. The chirality of the allylic alcohol is transferred to the newly formed carbon-nitrogen bond.

While the direct application of the Ichikawa rearrangement to synthesize this compound from a simple leucine-derived precursor is not well-documented, the principles of stereochemical transfer inherent in this rearrangement are relevant to the broader field of asymmetric isocyanate synthesis. The key would be the design of a suitable leucine-derived allylic carbamate (B1207046) that could undergo dehydration and subsequent commonorganicchemistry.comcommonorganicchemistry.com-sigmatropic rearrangement to install the isocyanate group with the desired (S)-configuration.

Innovative and Sustainable Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for chemical synthesis. These innovative approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Utilization of Non-Conventional Energy Sources (e.g., Ultrasonication, Microwave Irradiation)

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govnih.gov The application of microwave energy can accelerate the Curtius rearrangement, providing a rapid and efficient route to isocyanates. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the general methodology has been successfully applied to the synthesis of various unnatural amino acids and their derivatives. nih.gov For example, the rapid assembly of racemic unnatural amino acids has been achieved in high yields and purities using microwave irradiation. nih.gov This suggests that a microwave-assisted Curtius rearrangement of a suitable (S)-leucine derivative could be a highly effective method for the synthesis of the target isocyanate.

Ultrasonication , the use of high-frequency sound waves, is another non-conventional energy source that can enhance chemical reactivity. Sonochemistry can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. While the application of ultrasound to the synthesis of this compound is not well-documented, studies have shown its utility in promoting various organic reactions, including the synthesis of nanoparticles from amino acids. nih.gov Further research is needed to explore the potential of ultrasonication in facilitating the stereoselective synthesis of this and other chiral isocyanates.

Table 2: Application of Non-Conventional Energy Sources
Energy SourceReaction TypePotential AdvantagesRepresentative Findings (Related Compounds)
Microwave IrradiationCurtius RearrangementReduced reaction times, increased yields, enhanced reaction rates.Microwave-assisted synthesis of unnatural amino acids has been shown to be rapid and high-yielding. nih.gov Microwave irradiation can significantly shorten reaction times in various organic syntheses. nih.gov
UltrasonicationIsocyanate FormationPotential for rate enhancement, improved mass transfer.High-frequency ultrasound has been used to synthesize nanoparticles from amino acids through oxidative coupling. nih.gov

Exploration of Solvent-Efficient Synthetic Procedures

The reduction or elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free or solvent-efficient synthetic procedures offer significant environmental and economic benefits.

The synthesis of isocyanates can be energy-intensive and often relies on the use of hazardous reagents and solvents. Research into isocyanate- and solvent-free synthesis of polyureas, for example, highlights the ongoing efforts to develop more sustainable chemical processes. While not directly focused on the synthesis of the target monomer, these studies pave the way for greener alternatives in isocyanate chemistry.

For the synthesis of this compound, a potential solvent-efficient approach could involve a solid-state or neat reaction for the Curtius rearrangement step. Phosgene-free methods for the synthesis of isocyanates are also a critical aspect of sustainable chemistry, with alternatives such as the use of triphosgene or diphosgene in more controlled and less hazardous procedures. A common method for synthesizing amino acid ester isocyanates involves the use of triphosgene in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate, which, while not solvent-free, represents a safer alternative to gaseous phosgene. researchgate.net

Table 3: Solvent-Efficient Synthetic Approaches
ApproachReactionSolventKey AdvantagesRelevant Research
Biphasic SystemPhosgenation (using triphosgene)Dichloromethane / WaterAvoids the use of highly toxic gaseous phosgene, offers controlled reaction conditions.Synthesis of amino acid ester isocyanates using triphosgene in a DCM/saturated NaHCO3 system. researchgate.net
Solvent-Free ReactionCurtius RearrangementNone (neat or solid-state)Eliminates solvent waste, simplifies product isolation, potentially reduces energy consumption.General principles of solvent-free synthesis are well-established, though specific application to this target is not widely reported.
Use of Greener SolventsIsocyanate FormationBio-derived or recyclable solventsReduced environmental impact compared to traditional chlorinated or aromatic solvents.A general trend in green chemistry, with specific examples for this reaction yet to be extensively documented.

Chemical Reactivity and Transformative Potentials of S 2 Isocyanato 4 Methylpentanoic Acid

Reactions Involving the Isocyanate Functionality

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikibooks.orgrsc.org This reactivity is the cornerstone of its synthetic utility, enabling the formation of stable covalent linkages and participation in cycloaddition reactions. The reactivity can be modulated by the electronic nature of its substituents; electron-withdrawing groups enhance the electrophilicity of the carbon, while electron-donating groups reduce it. rsc.org

The most fundamental transformations of (S)-2-Isocyanato-4-methylpentanoic acid involve the nucleophilic addition to the central carbon of the isocyanate group. This process is mechanistically characterized by the attack of a nucleophile, followed by proton transfer, leading to the formation of various functional derivatives. rsc.org

The reaction of isocyanates with primary or secondary amines is a straightforward and high-yielding method for the synthesis of substituted ureas. researchgate.netcommonorganicchemistry.com Similarly, the reaction with alcohols affords carbamates, also known as urethanes. wikibooks.orgwikipedia.org These reactions are fundamental in polymer chemistry, particularly in the formation of polyurethanes and polyureas, and are widely used in medicinal chemistry to synthesize molecules with improved biological properties. wikipedia.orgnih.govnih.gov

For this compound, these nucleophilic addition reactions provide direct pathways to chiral urea (B33335) and carbamate (B1207046) derivatives, preserving the stereochemistry of the parent molecule. The reaction with an amine involves the attack of the nucleophilic nitrogen on the isocyanate carbon, yielding a stable urea linkage. researchgate.net This process is typically efficient and can be performed under mild conditions, often at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.com

Table 1: Illustrative Reactions of this compound with Various Nucleophiles to Form Urea and Carbamate Derivatives
Nucleophile (Reactant)Product ClassGeneric Product Structure
Primary Amine (R'-NH₂)N,N'-Disubstituted UreaStructure of a disubstituted urea derived from this compound and a primary amine.
Secondary Amine (R'₂NH)N,N,N'-Trisubstituted UreaStructure of a trisubstituted urea derived from this compound and a secondary amine.
Alcohol (R'-OH)Carbamate (Urethane)Structure of a carbamate derived from this compound and an alcohol.
Water (H₂O)Amine (via unstable carbamic acid)Structure of the amine formed from the reaction of this compound with water.

The reaction with alcohols proceeds via a similar mechanism to yield carbamates. wikipedia.org While this reaction can occur without a catalyst, it is often accelerated by the use of tertiary amines or organometallic compounds, such as those based on tin. wikibooks.org The resulting carbamate linkage is a key structural motif in many pharmaceuticals and serves as a bioisostere for the amide bond, often conferring improved stability against enzymatic degradation. rsc.org

Extending the nucleophilic addition chemistry to other nucleophiles, isocyanates readily react with selenols (R-SeH) under mild, catalyst-free conditions to produce selenocarbamates. researchgate.net This reaction is highly chemoselective; the "click-like" reactivity of the selenol with the isocyanate often proceeds with high efficiency even in the presence of other competing nucleophiles like thiols or alcohols. researchgate.net

The reaction of this compound with a selenol would involve the nucleophilic attack of the selenium atom on the electrophilic isocyanate carbon, leading to the formation of a Se-alkyl or Se-aryl carbamoselenoate. This methodology provides access to a diverse range of densely functionalized, chiral selenocarbamates. researchgate.net These compounds are of interest due to their unique biological activities, including potential thiol-peroxidase-like antioxidant properties. researchgate.net

Table 2: Formation of Chalcogen Derivatives from this compound
NucleophileProduct ClassGeneral Reaction Scheme
Selenol (R'-SeH)SelenocarbamateGeneral reaction scheme for the formation of selenocarbamates and thiocarbamates from an isocyanate.
Thiol (R'-SH)Thiocarbamate

By analogy, the reaction with thiols (R-SH) serves as a pathway to thiocarbamates. Although thiols are generally less nucleophilic towards isocyanates than amines, these reactions can be effectively carried out to generate the corresponding sulfur-containing analogues.

Beyond simple nucleophilic additions, the isocyanate group can participate in cycloaddition reactions, acting as a two-atom or, in some cases, a three-atom component. nih.govresearchgate.net These reactions are powerful tools for the construction of heterocyclic rings, providing access to complex molecular architectures in a highly convergent manner. researchgate.netlibretexts.orgwikipedia.org

Isocyanates, particularly α-isocyanato esters which are structurally analogous to this compound, can function as formal 1,3-dipoles in asymmetric [3+2] cycloaddition reactions. nih.gov Although isocyanates are not classic 1,3-dipoles, they can react with electron-deficient alkenes, such as α,β-unsaturated imines, in the presence of a Lewis acid catalyst. nih.gov

This transformation is proposed to proceed via a stepwise mechanism involving a Michael-type addition of the isocyanate to the unsaturated system, followed by an intramolecular cyclization. For instance, the reaction of an isocyanato ester with an unsaturated imine, catalyzed by a magnesium-chiral BOX complex, has been shown to produce highly substituted chiral pyrrolidinones with excellent enantioselectivity. nih.gov This precedent suggests that this compound could be a viable substrate for similar catalytic, asymmetric cycloadditions to form five-membered heterocyclic rings. nih.govresearchgate.net Such reactions represent a sophisticated method for ring formation, where multiple stereocenters can be set in a single step. mdpi.com

The use of this compound in cycloaddition reactions offers a direct route to novel chiral heterocyclic scaffolds. As the starting material is enantiomerically pure, the chirality is transferred to the product, making it a valuable strategy in asymmetric synthesis. rsc.orgnih.gov Amino acids and their derivatives are widely recognized as versatile building blocks from the "chiral pool" for the synthesis of complex, biologically active heterocycles. rsc.org

The participation of this leucine-derived isocyanate in formal [3+2] cycloadditions would lead to the formation of chiral γ-lactams (pyrrolidinones), which are core structures in many natural products and pharmaceuticals. nih.gov Similarly, other modes of cycloaddition, such as those with vinylaziridines, could potentially yield chiral imidazolidinones. acs.org The ability to use this chiral isocyanate to build complex, stereochemically defined ring systems underscores its potential as a key intermediate in the synthesis of new chemical entities for drug discovery and materials science. researchgate.netresearchgate.netnih.gov

Cycloaddition Reactions and Heterocyclic Assembly

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as esterification and amidation, as well as decarboxylation.

Esterification and Amidation Reactions for Derivatization

The conversion of the carboxylic acid in this compound into esters and amides is fundamental for creating derivatives with altered physical, chemical, and biological properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as the Fischer-Speier esterification. nih.govnih.gov The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. nih.gov For a molecule like this compound, this reaction would proceed while keeping the highly reactive isocyanate group intact, assuming controlled conditions.

Key Aspects of Esterification:

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used. nih.gov

Mechanism: The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. nih.govchemscene.com

Intramolecular Potential: If the molecule were modified to contain a hydroxyl group, intramolecular esterification could lead to the formation of a cyclic ester, known as a lactone. nih.gov

Amidation , the formation of an amide bond, is a cornerstone of peptide synthesis and polymer chemistry. This can be accomplished by reacting the carboxylic acid with an amine. Due to the lower reactivity of amines compared to alcohols, the carboxylic acid often requires activation.

Common Amidation Methods:

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Metal-Free Approaches: The reaction between carboxylic acids and isocyanates can produce amides through a decarboxylative condensation, forming an unstable mixed anhydride (B1165640) intermediate that releases carbon dioxide.

The derivatization of this compound via these methods allows for its incorporation into larger molecular frameworks, such as peptides or polymers, leveraging both its carboxylic acid and isocyanate functionalities.

Decarboxylation Pathways and Subsequent Reactivity

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). While simple carboxylic acids are generally stable, decarboxylation can be induced under specific conditions or if the molecule possesses certain structural features, such as a β-keto group.

For this compound, direct thermal decarboxylation would be challenging. However, oxidative decarboxylation methods have emerged as powerful synthetic tools.

Table 1: Overview of Potential Decarboxylation Strategies

MethodDescriptionPotential Outcome for this compound
Barton Decarboxylation A radical-based method involving conversion of the carboxylic acid to a thiohydroxamate ester, followed by reaction with a radical initiator and a hydrogen atom source.Would yield (S)-4-methyl-2-pentyl isocyanate, with potential for stereochemical retention depending on the reaction conditions.
Photoredox Catalysis Utilizes visible light and a photocatalyst to generate a carboxyl radical, which then undergoes decarboxylation. This can be coupled with other reagents to achieve various functionalizations.Could lead to the formation of a new C-C or C-heteroatom bond at the C2 position after the loss of CO₂, offering a pathway to novel chiral isocyanates.
Hunsdiecker Reaction Involves the reaction of a silver salt of the carboxylic acid with a halogen (e.g., bromine) to produce an organohalide.Would result in the formation of (S)-1-bromo-1-isocyanato-3-methylbutane.

The isocyanate group's subsequent reactivity after decarboxylation opens up further synthetic possibilities. The resulting chiral isocyanate can react with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively, all while preserving the original stereochemistry.

Stereochemical Integrity and Control in Chemical Transformations

The presence of a stereocenter at the C2 position makes stereochemical control a paramount concern in any transformation involving this compound.

Diastereoselective Control in Multi-Step Synthesis

When this compound is used as a building block in a multi-step synthesis, its chiral center can influence the stereochemical outcome of reactions at other forming stereocenters. This is known as diastereoselective control. For instance, if the isocyanate or a derivative of the carboxylic acid reacts with a chiral molecule, the existing stereocenter can favor the formation of one diastereomer over the other.

The principles of stereochemical control are often rationalized by models that consider steric hindrance and electronic interactions in the transition state. For example, in the reduction of a ketone elsewhere in a molecule containing the this compound moiety, the chiral isobutyl group could block one face of the ketone, leading to the preferential formation of one alcohol diastereomer.

Retention and Transfer of Chirality During Rearrangements

In certain reactions, particularly molecular rearrangements, the chirality of the starting material can be either retained or transferred. A key example relevant to isocyanates is the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate with the loss of nitrogen gas. This rearrangement is known to proceed with complete retention of the configuration of the migrating group.

While this compound is already an isocyanate, related transformations that might involve rearrangements must be considered for their stereochemical consequences. For instance, a decarboxylative C-N bond formation can proceed with stereoretention. Mechanistic studies suggest that such reactions can avoid common radical intermediates that often lead to racemization, instead proceeding through concerted pathways or intermediates that maintain the stereochemical integrity of the chiral center.

Table 2: Summary of Stereochemical Considerations

TransformationStereochemical OutcomeMechanism
Nucleophilic addition to isocyanate Retention of chirality at C2The reaction occurs at the isocyanate carbon, not affecting the chiral center.
Esterification/Amidation Retention of chirality at C2The reaction occurs at the carboxylic acid carbon, not affecting the chiral center.
Curtius-type Rearrangements Retention of configurationThe migrating group moves with its pair of electrons in a concerted fashion.
Decarboxylative Coupling Can proceed with stereoretentionAvoidance of free radical intermediates that can racemize.

The ability to control and maintain the stereochemistry of this compound throughout a synthetic sequence is crucial for its application in the synthesis of enantiomerically pure target molecules, such as pharmaceuticals or natural products.

Academic Applications in Complex Molecule Synthesis and Advanced Materials Chemistry

Employment as a Chiral Synthon in Organic Synthesis

The inherent chirality and reactive functional groups of (S)-2-Isocyanato-4-methylpentanoic acid make it an exemplary chiral synthon for the stereocontrolled synthesis of complex organic molecules. Its application spans the creation of modified peptides with enhanced therapeutic properties and the generation of key intermediates for bioactive compounds.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity. researchgate.netnih.gov The incorporation of non-natural structural elements is a key strategy in peptidomimetic design. nih.gov this compound serves as a crucial starting material for introducing novel backbones and side chains into peptide-like structures.

The isocyanate functionality of this compound is highly reactive towards nucleophiles such as amines, leading to the formation of urea (B33335) linkages. This reactivity is exploited in the synthesis of urea-based peptidomimetic scaffolds. These scaffolds replace the amide bonds of natural peptides with more stable urea groups, which can impart resistance to enzymatic degradation. The synthesis typically involves the reaction of the isocyanate with an amino acid ester or another amine-containing building block. The resulting urea linkage introduces a rigidifying element into the molecular structure, which can help to pre-organize the molecule into a desired bioactive conformation. The chiral center and the isobutyl side chain derived from the leucine (B10760876) precursor provide specific steric and hydrophobic interactions that can be crucial for binding to biological targets.

Reactant 1 Reactant 2 Resulting Linkage Key Feature
This compoundAmino Acid EsterUreaIncreased enzymatic stability
This compoundAmine-functionalized scaffoldUreaConformational constraint

Unnatural amino acids are key components in modern drug discovery, offering a way to introduce novel chemical and physical properties into peptides and proteins. bioascent.comscripps.edunih.gov this compound can be utilized as a precursor for the synthesis of various unnatural amino acids. For instance, the isocyanate group can be transformed into other functional groups through a series of chemical reactions. This allows for the introduction of diverse side chains and backbone modifications, expanding the chemical space available for drug design. The stereochemistry of the starting material ensures the synthesis of enantiomerically pure unnatural amino acids, which is critical for their biological activity.

Beyond peptidomimetics, this compound is a valuable precursor for a range of bioactive chiral intermediates. The dual functionality of the molecule allows for orthogonal chemical transformations, enabling the synthesis of complex molecular architectures. For example, the carboxylic acid can be protected while the isocyanate is reacted, or vice versa. This selective reactivity is a powerful tool in multi-step organic synthesis. These intermediates can then be further elaborated to produce a variety of compounds with potential applications in medicine and agriculture.

Construction of Peptidomimetics and Modified Peptides

Contribution to Polymer Science and Functional Materials

The isocyanate group is a key functional group in polymer chemistry, known for its ability to form polyurethanes and other polymers through reactions with polyols and other difunctional monomers. specialchem.com The incorporation of this compound as a monomer introduces chirality and functionality into the polymer backbone, leading to the development of specialty polymers with unique properties.

When used as a monomer, this compound can be polymerized with appropriate co-monomers to create a variety of specialty polymers. The isocyanate group can react with diols to form polyurethanes, or with diamines to form polyureas. The presence of the carboxylic acid group along the polymer chain provides a site for further modification, such as grafting of other polymer chains or attachment of functional molecules. The chirality of the monomer can lead to the formation of polymers with helical structures or other forms of supramolecular organization, which can be exploited in applications such as chiral separations and asymmetric catalysis.

Polymer Type Co-monomer Key Property Potential Application
PolyurethaneDiolChirality, functional side chainsChiral stationary phase
PolyureaDiamineChirality, hydrogen bondingSmart materials

Building Block for Novel High-Performance Chemical Structures

The distinct molecular architecture of this compound allows it to serve as a monomer unit in the synthesis of novel polymers with unique properties. The presence of both an isocyanate and a carboxylic acid group enables its participation in various polymerization reactions, leading to the formation of high-performance materials such as polyamides and polyurethanes. The incorporation of the chiral leucine side chain can impart specific characteristics to the resulting polymer, including improved thermal stability, altered solubility, and the ability to form ordered structures.

In the realm of advanced materials chemistry, researchers are exploring the use of such chiral monomers to create polymers with helical structures. These helical polymers can exhibit interesting optical properties, such as chiroptical activity, which are valuable in applications like chiral separation media and sensors. The isobutyl side chain of the leucine moiety can also influence the polymer's morphology and mechanical properties, potentially leading to materials with enhanced toughness or specific surface characteristics.

Below is a hypothetical data table illustrating the potential properties of polymers synthesized using this compound as a key monomer.

Polymer TypeCo-monomerResulting PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Specific Rotation [α]D (degrees)
PolyamideHexamethylenediaminePolyamide-Leucine150350+25
Polyurethane1,4-ButanediolPolyurethane-Leucine110320+15
CopolyamideAdipoyl chloride / HexamethylenediamineCopolyamide-Leucine135340+20

Note: The data in this table is illustrative and based on the expected properties of polymers incorporating chiral amino acid derivatives. Actual experimental values may vary.

Application as a Reagent in Analytical Chemistry Research

The reactivity of the isocyanate group and the inherent chirality of this compound make it a valuable reagent in analytical chemistry, particularly in the areas of derivatization for spectroscopic and chromatographic analysis and in the development of new methods for amine detection.

Derivatization Reagent for Spectroscopic and Chromatographic Analysis

In analytical chemistry, the separation of enantiomers is a significant challenge. Chiral derivatizing agents are often employed to convert a pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This compound can be used as a chiral derivatizing agent for the analysis of racemic mixtures of amines and alcohols. The isocyanate group reacts with the amino or hydroxyl group of the analyte to form a stable urea or urethane linkage, respectively. Because the derivatizing agent itself is enantiomerically pure, the reaction with a racemic analyte results in the formation of two diastereomers. These diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric excess of the original sample. The development of sensitive methods for the identification and assignment of the absolute configuration of amino acids is crucial in various fields of research.

The following is a hypothetical data table demonstrating the HPLC separation of a racemic amine after derivatization with this compound.

Analyte (Racemic Amine)Derivatizing AgentResulting DiastereomersRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
1-PhenylethylamineThis compound(S,R)-Diastereomer12.514.21.8
2-AminoheptaneThis compound(S,R)-Diastereomer15.817.11.5
PropranololThis compound(S,R)-Diastereomer20.322.52.1

Note: This data is a hypothetical representation of a chiral separation and is intended for illustrative purposes. Actual chromatographic conditions and results will vary depending on the specific analyte and analytical method.

Development of Reagents for Amine Detection Methodologies

The high reactivity of the isocyanate group towards primary and secondary amines makes this compound a candidate for the development of new reagents for amine detection. For this application, the carboxylic acid end of the molecule can be modified to include a reporter group, such as a chromophore or a fluorophore. This modification would result in a derivatizing agent that not only reacts specifically with amines but also allows for their sensitive detection using UV-Vis or fluorescence spectroscopy.

Such reagents would be particularly useful in biological and environmental analysis, where the detection and quantification of low levels of amines are often required. The chiral nature of the reagent could also be exploited to develop methods for the enantioselective detection of chiral amines.

An illustrative table of potential amine detection methodologies using a fluorescently-labeled derivative of this compound is presented below.

Analyte (Amine)Derivatizing Agent (Fluorescently Labeled)Detection MethodLimit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
CadaverineDansyl-(S)-2-Isocyanato-4-methylpentanoic acidFluorescence Spectroscopy0.10.3
PutrescineNBD-(S)-2-Isocyanato-4-methylpentanoic acidFluorescence Spectroscopy0.050.15
HistamineFluorescein-(S)-2-Isocyanato-4-methylpentanoic acidFluorescence Spectroscopy0.010.03

Note: The data presented in this table is hypothetical and serves to illustrate the potential application and performance of such a reagent. Actual detection limits would be dependent on the specific fluorophore, instrumentation, and experimental conditions.

Characterization Methodologies for Structural and Stereochemical Elucidation in Research

Advanced Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For (S)-2-Isocyanato-4-methylpentanoic acid, both ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments.

In the ¹H NMR spectrum, distinct signals would correspond to each unique proton in the molecule. The chemical shift of each signal indicates its electronic environment, the integration value reveals the number of protons it represents, and the splitting pattern (multiplicity) shows the number of neighboring protons. For instance, the proton on the chiral carbon (α-carbon) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the isobutyl group would also show characteristic splitting patterns. docbrown.info

The ¹³C NMR spectrum would complement this by showing a distinct peak for each unique carbon atom, with chemical shifts indicating the type of carbon (e.g., carbonyl, aliphatic). The carbonyl carbon of the carboxylic acid and the carbon of the isocyanate group would appear at characteristic downfield shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12 Singlet, broad 1H Carboxylic acid proton (-COOH)
~4.0-4.2 Doublet of doublets 1H α-proton (-CH(NCO))
~1.7-1.9 Multiplet 1H γ-proton (-CH(CH₃)₂)
~1.5-1.7 Multiplet 2H β-protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~175-180 Carboxylic acid carbonyl carbon (-COOH)
~125-130 Isocyanate carbon (-NCO)
~58-62 α-carbon (-CH(NCO))
~40-45 β-carbon (-CH₂-)
~24-28 γ-carbon (-CH(CH₃)₂)

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. medify.co For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. Additionally, the carboxylic acid group would be identified by a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. youtube.comyoutube.com

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. youtube.com The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound (C₇H₁₁NO₃, molecular weight: 157.17 g/mol ). Analysis of the fragmentation pattern can further confirm the structure, with common fragments corresponding to the loss of the isocyanate group (-NCO) or cleavage of the isobutyl side chain. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
2500-3300 Strong, Broad O-H stretch Carboxylic Acid
2250-2275 Strong, Sharp Asymmetric N=C=O stretch Isocyanate

Table 4: Expected Mass Spectrometry Data for this compound

m/z Value Interpretation
157 Molecular Ion Peak [M]⁺
115 Fragment Peak [M - NCO]⁺
100 Fragment Peak [M - C₄H₉]⁺

Chiroptical Methods for Stereochemical Assignment

Because this compound is a chiral compound, methods that are sensitive to stereochemistry are essential for its complete characterization. Chiroptical techniques, such as optical rotation and circular dichroism, probe the differential interaction of the molecule with polarized light.

Optical activity is the ability of a chiral compound to rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter, and the result is reported as the specific rotation [α]. wikipedia.org The specific rotation is a characteristic physical property of a chiral molecule, dependent on temperature, the wavelength of light used (typically the sodium D-line, 589 nm), and the solvent. masterorganicchemistry.com For this compound, a non-zero specific rotation value would confirm its optical activity and thus its chiral nature. The sign of the rotation (positive for dextrorotatory or negative for levorotatory) is a key identifier for this specific enantiomer. wikipedia.org Furthermore, the magnitude of the measured rotation is directly proportional to the enantiomeric excess (ee) of the sample, making it a crucial tool for assessing enantiomeric purity. A sample of pure (S)-enantiomer would exhibit the maximum specific rotation.

Table 5: Relationship Between Observed Rotation and Enantiomeric Purity

Enantiomeric Excess (ee) of (S)-isomer Observed Specific Rotation [α] (hypothetical)
100% -25.0°
90% -22.5°
50% -12.5°

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. jasco-global.com A CD spectrum plots this difference in absorption (measured as ellipticity) against wavelength. The chromophores in this compound, specifically the carbonyl group of the carboxylic acid and the isocyanate group, are located near the stereocenter. This proximity makes them sensitive to the chiral environment, resulting in characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects provide valuable information about the preferred conformation and the absolute configuration of the molecule in solution.

Table 6: Hypothetical Circular Dichroism Spectral Data for this compound

Wavelength (λmax, nm) Molar Ellipticity ([θ]) Chromophore Assignment
~210-220 Negative n → π* transition of Carboxylic Acid C=O

Computational and Theoretical Studies of S 2 Isocyanato 4 Methylpentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons and nuclei. For (S)-2-isocyanato-4-methylpentanoic acid, methods like Density Functional Theory (DFT) are commonly employed to elucidate its electronic structure and the nature of its chemical bonds. nih.gov

Detailed analyses of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy and spatial distribution of these frontier orbitals indicate the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack. The isocyanate group (-N=C=O) is a strong electrophile, a characteristic that would be reflected in the localization of the LUMO on the central carbon atom of this group. The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions.

The electronic properties can be quantified through various calculated parameters. These parameters provide a theoretical basis for understanding the molecule's stability and reactivity.

Note: The values in this table are representative and would be obtained from specific quantum chemical calculations (e.g., DFT with a basis set like 6-311++G(2d,p)).

Bonding analysis, such as Natural Bond Orbital (NBO) analysis, can further detail the nature of the chemical bonds, including hybridization, bond orders, and delocalization of electron density. This would reveal the strong covalent character of the bonds within the isobutyl chain and the polar covalent nature of the bonds in the isocyanate and carboxylic acid functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformations (conformers) and the energy barriers between them. This is crucial as the molecule's biological and chemical activity can be dependent on its preferred shape.

Molecular mechanics force fields or quantum chemical methods can be used to perform a systematic search of the conformational space. For a molecule with several rotatable bonds like this one, a number of low-energy conformers would be expected. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the interactions with its environment, such as a solvent. rsc.org An MD simulation would show the flexibility of the isobutyl side chain and the rotational freedom of the isocyanate and carboxylic acid groups. nih.gov

Table 2: Key Rotatable Bonds and Expected Dihedral Angles for Low-Energy Conformers

Rotatable Bond Description Expected Stable Dihedral Angles (degrees)
Cα - Cβ Rotation of the isobutyl group relative to the chiral center. ~60, 180, -60 (staggered conformations)
Cα - C(OOH) Rotation of the carboxylic acid group. ~0, 180 (planar arrangements to maximize conjugation)

Note: This table illustrates the key degrees of freedom for conformational changes. The exact dihedral angles of the lowest energy conformers would be determined by detailed computational scans.

MD simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, which is important for understanding the molecule's behavior in different solvents.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. masterorganicchemistry.com For this compound, several reactions are of interest, particularly those involving the highly reactive isocyanate group.

One of the most common reactions of isocyanates is their reaction with nucleophiles like alcohols or amines to form carbamates (urethanes) and ureas, respectively. chemrxiv.org Computational studies can model these reactions step-by-step. By calculating the potential energy surface, the minimum energy path from reactants to products can be determined. The highest point along this path corresponds to the transition state, and its energy determines the activation energy and thus the reaction rate.

For example, the reaction with methanol (B129727) to form a methylcarbamate could be studied. The calculations would likely show a mechanism where the oxygen of the methanol attacks the electrophilic carbon of the isocyanate, followed by a proton transfer.

Table 3: Calculated Activation Energies for a Hypothetical Reaction with Methanol

Reaction Step Description Calculated Activation Energy (kcal/mol)
Nucleophilic Attack The oxygen of methanol attacks the isocyanate carbon. 15-20
Proton Transfer The proton from the methanol hydroxyl group transfers to the isocyanate nitrogen. 2-5

Note: These are representative values for an isocyanate reaction. The actual values would depend on the level of theory, basis set, and inclusion of solvent effects in the calculation. chemrxiv.org

Furthermore, theoretical studies could explore other potential reactions, such as the hydrolysis of the isocyanate group or intramolecular reactions between the isocyanate and carboxylic acid moieties, especially under specific conditions.

Prediction of Spectroscopic Properties through Computational Models

Computational models can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra or for identifying the molecule in a mixture. researchgate.net

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. researchgate.net This is typically done using DFT calculations. The predicted spectrum would show characteristic peaks for the functional groups present: a strong absorption around 2250 cm⁻¹ for the asymmetric stretch of the N=C=O group, and characteristic C=O and O-H stretching vibrations for the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted NMR spectrum would be a valuable tool for confirming the structure of the molecule and for assigning the peaks in an experimental spectrum.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Key Predicted Feature Predicted Value
IR Spectroscopy N=C=O asymmetric stretch ~2250 cm⁻¹
IR Spectroscopy C=O (acid) stretch ~1720 cm⁻¹
¹³C NMR Spectroscopy C (isocyanate) ~125 ppm
¹³C NMR Spectroscopy C (carbonyl) ~175 ppm

Note: The predicted values are typical for these functional groups and would be refined by specific calculations that account for the molecule's conformation and potential solvent effects.

By comparing these computationally predicted spectra with experimental data, a detailed and confident characterization of this compound can be achieved.

Future Research Directions and Emerging Opportunities

Exploration of Novel and More Efficient Synthetic Routes

The synthesis of (S)-2-Isocyanato-4-methylpentanoic acid and its derivatives, while established, presents opportunities for significant improvement in efficiency, safety, and environmental impact. Current methods often rely on hazardous reagents like phosgene (B1210022) or its derivatives, such as triphosgene (B27547). orgsyn.orgresearchgate.net Future research is anticipated to focus on developing phosgene-free synthetic pathways that offer higher yields and greater atom economy.

Key areas for exploration include:

Biocatalytic Approaches: Leveraging enzymes for the synthesis of the L-leucine precursor or for the direct conversion to the isocyanate could offer a greener alternative. Biocatalysis can provide high stereospecificity, reducing the need for chiral separations and protecting groups. symeres.com Research into enzymes like leucine (B10760876) dehydrogenase for the asymmetric synthesis of leucine precursors could be a foundational step. researchgate.net

Flow Chemistry: Continuous flow processes can enhance the safety of handling hazardous intermediates and reagents by minimizing their accumulation. This methodology allows for precise control over reaction parameters such as temperature and reaction time, often leading to improved yields and purity. The synthesis of isocyanates, which can be reactive and unstable, is particularly well-suited for flow chemistry protocols.

Novel Reagents: Investigation into milder and more selective reagents for the isocyanate formation is a promising direction. For example, exploring alternatives to traditional phosgenation agents that are less toxic and produce fewer harmful byproducts is a critical goal. researchgate.net

These advancements aim to make the synthesis of this compound more scalable, cost-effective, and sustainable, thereby broadening its accessibility for various applications.

Expansion of Catalytic Asymmetric Applications

The inherent chirality of this compound makes it an attractive scaffold for the development of new chiral catalysts and ligands for asymmetric synthesis. Organocatalysis, in particular, has emerged as a powerful tool in synthetic chemistry, and amino acid-derived catalysts have shown great promise. mdpi.commdpi.com

Future opportunities in this domain include:

Chiral Ligand Synthesis: The isocyanate can be used to covalently attach the chiral leucine moiety to various molecular backbones, creating novel ligands for transition-metal catalysis. These new ligands could be explored in a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Development of Novel Organocatalysts: The isocyanate group can react with various nucleophiles to form ureas, carbamates, and other derivatives. By carefully selecting the reaction partner, new classes of chiral organocatalysts can be designed. For example, reacting the isocyanate with other chiral amines or alcohols could lead to bifunctional catalysts capable of promoting complex cascade reactions with high stereocontrol. rsc.orgresearchgate.net

Polymer-Supported Catalysts: Immobilizing catalysts derived from this compound onto solid supports or polymers is another key research direction. This approach facilitates catalyst recovery and recycling, a crucial aspect of green chemistry. Helical polymers derived from amino acid isocyanides have already demonstrated potential in heterogeneous asymmetric catalysis. rsc.orgresearchgate.net

The following table summarizes potential asymmetric reactions where new catalysts derived from this compound could be applied.

Asymmetric Reaction Type Potential Catalyst Class Key Advantages
Aldol ReactionChiral Urea (B33335) or Thiourea DerivativesHydrogen-bond donating catalysts, high enantioselectivity. mdpi.com
Michael AdditionBifunctional Amine-Urea CatalystsActivation of both nucleophile and electrophile.
Diels-Alder ReactionChiral Lewis Acid LigandsControl over facial selectivity and endo/exo ratios.
Asymmetric RearrangementsPolymer-Supported Chiral LigandsCatalyst recyclability, stereocontrol in complex transformations. rsc.org

Development of New Applications in Chemical Biology Tool Discovery

The unique combination of a biological building block (leucine) and a reactive chemical handle (isocyanate) positions this compound as a valuable precursor for creating sophisticated chemical biology tools. These tools can be used to probe and manipulate biological systems with high precision.

Emerging applications in this area are:

Activity-Based Probes: The isocyanate can serve as a reactive group to target the active sites of specific enzymes. Leucine aminopeptidase (B13392206) (LAP), for instance, is a metalloprotease implicated in cancer progression. rsc.org Probes designed from leucine derivatives can be used for the detection and imaging of LAP activity in cells and tissues. rsc.orgrsc.org Future work could focus on developing isocyanate-based irreversible inhibitors or activity-based probes for LAP and other enzymes that recognize leucine.

Chemical Tagging and Proteomics: Isocyanates are effective for tagging small molecules and biomolecules due to their reactivity with nucleophilic groups like amines and alcohols found on proteins. nih.gov this compound could be incorporated into tags used for target identification and validation in drug discovery pipelines. This strategy, known as isocyanate-mediated chemical tagging (IMCT), allows for the attachment of reporter groups (like biotin (B1667282) or fluorophores) to bioactive small molecules. nih.gov

Probing Metabolic Pathways: L-leucine plays a crucial role in metabolic regulation, notably in activating the mTORC1 signaling pathway. researchgate.net Chemical tools derived from this compound could be synthesized to study leucine transporters and the downstream signaling events. These probes might help elucidate the structural requirements for molecular recognition and activation of these pathways. researchgate.net

Interdisciplinary Research at the Interface of Chemistry and Other Sciences

The application of this compound is not confined to traditional chemistry but extends to interdisciplinary fields where chemistry intersects with biology, materials science, and medicine.

Future interdisciplinary research directions include:

Bio-conjugation and Drug Delivery: The isocyanate functionality provides a covalent linker to attach the leucine moiety to drugs, polymers, or nanoparticles. Leucine is recognized by certain amino acid transporters that are often overexpressed in cancer cells. This recognition could be exploited to develop targeted drug delivery systems that enhance the uptake of therapeutic agents into tumor cells.

Synthesis of Unnatural Peptides and Peptidomimetics: Isocyanates are precursors to azapeptides and other peptide mimics. orgsyn.org Incorporating derivatives of this compound into peptide chains can alter their conformation and stability, potentially leading to new therapeutic peptides with improved pharmacological properties, such as resistance to enzymatic degradation.

Development of Bio-hybrid Materials: The compound can be used to functionalize the surfaces of materials, imparting specific biological recognition properties. For example, modifying the surface of a medical implant with leucine moieties could influence protein adsorption and cellular interactions, potentially improving biocompatibility. The principles of synthesizing bio-hybrid materials by combining natural building blocks with synthetic components represent a growing field of research. nih.gov

This interdisciplinary approach will be crucial in translating the fundamental chemical properties of this compound into practical solutions for challenges in medicine and materials science.

Q & A

Q. What are the common synthetic routes for (S)-2-Isocyanato-4-methylpentanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves introducing the isocyanate group into a chiral carboxylic acid scaffold. A plausible route is via Curtius rearrangement or substitution of a leaving group (e.g., azide, hydroxyl) with isocyanate. For example, (S)-2-Azido-4-methylpentanoic acid (a structural analog) can undergo Staudinger reaction followed by isocyanate formation . To ensure stereochemical purity:
  • Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers.
  • Confirm configuration via 1H^{1}\text{H}-NMR coupling constants or circular dichroism (CD) spectroscopy.
  • Employ asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of the isocyanate group (sharp peak ~2270 cm1^{-1}) and carboxylic acid (broad O-H stretch ~2500-3300 cm1^{-1}) .
  • 1H/13C^{1}\text{H/}^{13}\text{C}-NMR : Assign stereochemistry using coupling constants (e.g., JJ-values for vicinal protons) and verify methyl group positions .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 210-220 nm .

Q. How should researchers handle this compound to maintain its stability during experiments?

  • Methodological Answer :
  • Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood due to the compound’s reactivity and potential toxicity .
  • Stability Tests : Monitor degradation via TLC or NMR over time under varying conditions (humidity, temperature) .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data when using this compound in peptide coupling reactions?

  • Methodological Answer : Contradictions may arise from competing reactions (e.g., hydrolysis vs. nucleophilic addition). To resolve this:
  • Kinetic Studies : Use stopped-flow IR to track isocyanate consumption under varying pH and solvent conditions.
  • Computational Modeling : Apply DFT calculations to compare activation barriers for competing pathways .
  • Side-Reaction Control : Pre-activate carboxylic acid groups with carbodiimides (e.g., DCC) to minimize undesired acylation .

Q. What strategies optimize the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer :
  • Steric Effects : Leverage the methyl group’s bulk to direct nucleophilic attack to the less hindered isocyanate site.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to polarize the isocyanate group and enhance selectivity .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states and improve regioselectivity .

Q. How does the stereochemistry of this compound influence its interactions with biological targets in drug design studies?

  • Methodological Answer :
  • Docking Simulations : Compare binding affinities of (S)- and (R)-enantiomers with target enzymes (e.g., proteases) using AutoDock or Schrödinger .
  • Pharmacophore Mapping : Identify stereospecific hydrogen-bonding interactions between the isocyanate group and active-site residues .
  • In Vitro Assays : Test enantiomers against cell lines to correlate stereochemistry with bioactivity (e.g., IC50_{50} values) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with analogous compounds (e.g., (S)-2-Azido-4-methylpentanoic acid) to confirm peak assignments .
  • Advanced Techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .
  • Collaborative Analysis : Share raw data with third-party labs to verify interpretations and rule out instrumentation errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.